2-(4-Nitrophenoxy)propanoic acid

Description

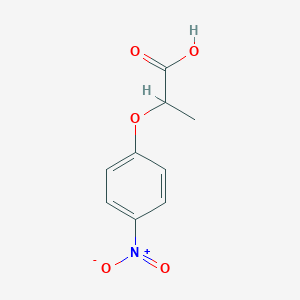

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-6(9(11)12)15-8-4-2-7(3-5-8)10(13)14/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYFEDUOOFSUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396680 | |

| Record name | 2-(4-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13794-10-0 | |

| Record name | 2-(4-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Nitrophenoxy)propanoic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characteristics, safety, and potential applications of 2-(4-nitrophenoxy)propanoic acid. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering expert insights into the nuances of handling and utilizing this compound.

Core Chemical Identity and Physical Properties

This compound, with the CAS number 13794-10-0, is a carboxylic acid derivative featuring a nitro-substituted phenoxy group. Its core structure is comprised of a propanoic acid moiety linked via an ether bond to a 4-nitrophenyl group.

Table 1: Chemical Identifiers and Core Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 13794-10-0 | [1][2][3] |

| Molecular Formula | C₉H₉NO₅ | [1][2] |

| Molecular Weight | 211.17 g/mol | [1][2][3] |

| Canonical SMILES | CC(C(=O)O)OC1=CC=C(C=C1)[O-] | [1][3] |

| InChIKey | OYYFEDUOOFSUGM-UHFFFAOYSA-N | [1] |

A critical point of clarification is the distinction between this compound and its isomer, 2-(4-nitrophenyl)propanoic acid (CAS 19910-33-9). The latter compound features a direct carbon-carbon bond between the phenyl ring and the propanoic acid backbone, leading to significantly different chemical and physical properties. Researchers should exercise caution to ensure they are working with the correct isomer.[4][5][6]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 130-140 °C | [7] |

| Boiling Point | 395.1±17.0 °C (Predicted) | [7] |

| Density | 1.377±0.06 g/cm³ (Predicted) | [7] |

| pKa | 2.97±0.10 (Predicted) | |

| LogP | 1.4467 (Computed) | [3] |

| Storage Temperature | Room Temperature; Sealed in dry conditions (2-8°C for long-term) | [3] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)propanoate

-

To a solution of 4-nitrophenol in a suitable polar aprotic solvent such as acetonitrile, add a slight excess of a weak base, for example, potassium carbonate. The base acts as a proton scavenger, deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide.

-

Add ethyl 2-bromopropionate dropwise to the reaction mixture. The use of the bromo-ester is a common and effective choice for this type of alkylation.

-

Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The rationale for heating is to overcome the activation energy of the S(_N)2 reaction.

-

Upon completion, cool the reaction mixture and pour it into cold water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(4-nitrophenoxy)propanoate.

Step 2: Hydrolysis to this compound

-

Dissolve the crude ester from the previous step in a mixture of solvents like tetrahydrofuran (THF), methanol, and water. This solvent system ensures the solubility of both the ester and the hydrolysis reagent.

-

Add an excess of a strong base, such as lithium hydroxide or sodium hydroxide. The hydroxide ions will act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester.

-

Stir the mixture at room temperature for several hours until the hydrolysis is complete, as indicated by TLC.

-

Remove the organic solvents under reduced pressure.

-

Acidify the remaining aqueous solution with a dilute strong acid, such as 10% hydrochloric acid, to protonate the carboxylate salt and precipitate the desired carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as chloroform or an ethanol/water mixture.

Spectroscopic Profile

Experimental spectroscopic data for this compound is not widely available. However, based on its chemical structure, a predicted spectroscopic profile can be outlined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the propanoic acid backbone, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons on the nitro-substituted ring will likely appear as two doublets in the downfield region (around 7.0-8.5 ppm). The methine proton, being adjacent to an oxygen atom, will likely be a quartet deshielded to around 4.5-5.0 ppm. The methyl protons would appear as a doublet further upfield, around 1.5-2.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift, typically above 10 ppm.

-

¹³C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the aromatic carbons (in the 110-160 ppm range, with the carbon bearing the nitro group being significantly downfield), the methoxy carbon (around 70-80 ppm), and the methyl carbon (around 15-25 ppm). A predicted ¹³C NMR spectrum for the trimethylsilyl (TMS) derivative of the compound is available, which can provide some indication of the chemical shifts of the core structure.[10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands:

-

A very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

-

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) at approximately 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-O stretching vibrations for the ether linkage and the carboxylic acid, appearing in the 1000-1300 cm⁻¹ region.

-

C-H stretching and bending vibrations for the aromatic ring and the aliphatic chain.

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (211.17). Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the propanoic acid moiety, and cleavage of the ether bond.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with appropriate care in a laboratory setting.

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Source: The GHS classifications are for the related compound 2-(2-Nitrophenoxy)propanoic acid, as a specific GHS classification for the 4-nitro isomer was not found. However, due to structural similarity, similar precautions are advised.

Precautionary Measures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Potential Applications in Research and Drug Development

The structural motifs within this compound suggest its potential utility as a building block in medicinal chemistry and drug discovery.

Bioisostere of Fibrates

A closely related compound, 2-methyl-2-(4-nitrophenoxy)propanoic acid, has been investigated for its antidyslipidemic activity.[8][9][11] It is considered a bioisostere of clofibric acid, a member of the fibrate class of drugs used to lower plasma triglycerides.[8][9][11] This suggests that this compound could serve as a scaffold or intermediate for the synthesis of novel compounds targeting lipid metabolism disorders. The fibric acid pharmacophore is a key area of interest for developing therapeutics against dyslipidemia, heart disease, and diabetic complications.[8][9][11]

Precursor for Other Biologically Active Molecules

Propanoic acid derivatives are a common feature in many biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). The phenoxypropanoic acid scaffold is a key component of herbicides and other agrochemicals.[12] The presence of a nitro group offers a versatile chemical handle for further functionalization, such as reduction to an amine, which can then be used in a variety of coupling reactions to generate libraries of new chemical entities for biological screening.

Conclusion

This compound is a compound with a well-defined chemical structure and predictable properties. While experimental data, particularly spectroscopic information, is not extensively documented in publicly accessible databases, its synthesis and characteristics can be reliably inferred from related compounds and general chemical principles. Its structural similarity to known pharmacophores, such as the fibrates, makes it a compound of interest for further investigation in the field of medicinal chemistry. As with any chemical reagent, adherence to strict safety protocols is paramount to ensure its safe handling and use in a research environment.

References

-

Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2261. [Link]

-

PubChem. 2-(4-Nitrophenyl)propionic acid. [Link]

-

Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). (IUCr) 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Crystallographic Communications, 64(11), o2261. [Link]

-

Wiley SpectraBase. This compound, tms derivative. [Link]

-

PubChem. This compound. [Link]

-

NIST. 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester. [Link]

-

NIST. 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester. [Link]

-

ResearchGate. 2Methyl2-(4-nitrophenylsulfanyl)propanoic acid. [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]

-

SciSpace. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. [Link]

-

Semantic Scholar. Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid. [Link]

-

MDPI. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

-

Doc Brown's Chemistry. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

NIST. Propanoic acid. [Link]

Sources

- 1. This compound | C9H9NO5 | CID 3805139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-(4-Nitrophenyl)propionic acid | C9H9NO4 | CID 89244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-NITROPHENYL)PROPIONIC ACID(19910-33-9) 1H NMR [m.chemicalbook.com]

- 6. 2-(4-NITROPHENYL)PROPIONIC ACID | 19910-33-9 [chemicalbook.com]

- 7. 13794-10-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. spectrabase.com [spectrabase.com]

- 11. scispace.com [scispace.com]

- 12. Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Synthesis of 2-(4-Nitrophenoxy)propanoic Acid

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 2-(4-nitrophenoxy)propanoic acid, a valuable chemical intermediate in the development of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic methodology, a step-by-step experimental protocol, and thorough characterization techniques. The synthesis primarily relies on the robust and widely applicable Williamson ether synthesis. This guide emphasizes the underlying chemical principles, practical experimental considerations, and safety protocols to ensure a successful and safe synthesis.

Introduction: Significance and Applications

This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of the nitrophenoxy moiety provides a versatile scaffold for further chemical modifications, making it a key building block in the synthesis of more complex molecules. The propanoic acid functional group allows for the formation of amides, esters, and other derivatives, enabling the exploration of a wide range of chemical space in drug discovery and development. The nitro group, a strong electron-withdrawing group, can influence the molecule's electronic properties and can also be reduced to an amino group, providing a reactive site for further derivatization.

Synthetic Methodology: The Williamson Ether Synthesis

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[1][2] The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic carbon atom bearing the leaving group.[3][4]

The overall reaction can be depicted as follows:

Step 1: Deprotonation of 4-Nitrophenol

4-Nitrophenol is a weak acid and can be deprotonated by a suitable base, such as sodium hydroxide or potassium hydroxide, to form the more nucleophilic 4-nitrophenoxide ion.

Step 2: Nucleophilic Substitution

The 4-nitrophenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of a 2-halopropanoic acid or its ester (e.g., ethyl 2-bromopropanoate). The halide ion serves as the leaving group, resulting in the formation of the ether linkage. When an ester of 2-halopropanoic acid is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid product.

The choice of the alkylating agent is crucial for the success of the Williamson ether synthesis. Primary alkyl halides are preferred as they are less sterically hindered and less prone to undergoing elimination reactions, which can be a competing side reaction, especially with secondary and tertiary alkyl halides.[5]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | (Specify amount) |

| Ethyl 2-bromopropanoate | C₅H₉BrO₂ | 181.03 | (Specify amount) |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | (Specify amount) |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | (As solvent) |

| Diethyl ether | (C₂H₅)₂O | 74.12 | (For extraction) |

| Hydrochloric Acid (HCl) | HCl | 36.46 | (For acidification) |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | (For drying) |

Step-by-Step Procedure

Step 1: Formation of Sodium 4-Nitrophenoxide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific molar equivalent of 4-nitrophenol in ethanol.

-

To this solution, add one molar equivalent of sodium hydroxide pellets or a concentrated aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium 4-nitrophenoxide salt.

Step 2: Williamson Ether Synthesis

-

To the solution of sodium 4-nitrophenoxide, add one molar equivalent of ethyl 2-bromopropanoate dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Hydrolysis of the Ester

-

After the ether formation is complete, add an excess of a concentrated aqueous solution of sodium hydroxide to the reaction mixture.

-

Continue to reflux the mixture for an additional 1-2 hours to hydrolyze the ethyl ester to the corresponding carboxylate salt.

Step 4: Work-up and Isolation

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and transfer it to a separatory funnel.

-

Wash the aqueous layer with diethyl ether to remove any unreacted starting materials or non-polar impurities. Discard the organic layer.

-

Cool the aqueous layer in an ice bath and acidify it by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2.

-

The this compound will precipitate out of the solution as a solid.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

Dry the product in a desiccator or a vacuum oven at a low temperature.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Slowly add hot water to the solution until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value.

-

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should show characteristic peaks corresponding to the protons in the molecule. The expected chemical shifts are approximately:

-

A doublet for the methyl protons (-CH₃).

-

A quartet for the methine proton (-CH).

-

Two doublets in the aromatic region for the protons on the nitro-substituted benzene ring.

-

A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the functional groups present, including a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, C-O stretches for the ether linkage, and N-O stretches for the nitro group.

-

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Fume Hood: All manipulations involving volatile and hazardous chemicals should be carried out in a well-ventilated fume hood.[7]

-

Handling of Reagents:

-

4-Nitrophenol: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[7][8]

-

Ethyl 2-bromopropanoate/2-Bromopropanoic Acid: Corrosive and causes severe skin burns and eye damage.[6]

-

Sodium Hydroxide: Corrosive and can cause severe burns.

-

Diethyl Ether: Highly flammable and should be handled away from any ignition sources.

-

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Workflow and Data Summary

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Table of Quantitative Data

| Parameter | Value/Range | Notes |

| Reaction Time | ||

| Deprotonation | 30 minutes | At room temperature. |

| Ether Synthesis | 4-6 hours | Under reflux conditions. |

| Hydrolysis | 1-2 hours | Under reflux conditions. |

| Temperature | ||

| Ether Synthesis & Hydrolysis | Reflux | Dependent on the solvent (Ethanol). |

| Yield | Variable | Dependent on reaction scale and purity of reagents. |

| Purification Method | Recrystallization | Ethanol/Water solvent system. |

Conclusion

This technical guide has outlined a detailed and reliable method for the synthesis of this compound via the Williamson ether synthesis. By following the provided experimental protocol and adhering to the safety precautions, researchers can confidently and safely produce this valuable chemical intermediate. The characterization techniques described will ensure the identity and purity of the final product, which is crucial for its application in further research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- European Patent Office. (n.d.). Process for preparing optically active 2-\4-hydroxyphenoxy\propionic acid compounds. Google Patents.

-

Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

-

Chegg. (2019). The "H-NMR spectrum of 2-(4-nitrophenylpropanoic acid.... Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Nitrophenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. byjus.com [byjus.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

- 7. 2-(4-Nitrophenyl)propionic acid | C9H9NO4 | CID 89244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Molecular Structure of 2-(4-Nitrophenoxy)propanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and spectroscopic characterization of 2-(4-Nitrophenoxy)propanoic acid (CAS No. 13794-10-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights. We delve into the causality behind synthetic strategies, outline self-validating experimental protocols, and provide a robust framework for the structural elucidation of this compound. All key claims are supported by authoritative references to ensure scientific integrity.

Introduction

This compound is a multifaceted organic compound characterized by a propanoic acid moiety linked to a 4-nitrophenyl group via an ether bond. This structure offers a unique combination of functional groups: a carboxylic acid capable of hydrogen bonding and salt formation, an aromatic nitro group which is a strong electron-withdrawing group, and a chiral center at the second carbon of the propanoic acid chain.

It is crucial to distinguish this compound from its close analogue, 2-Methyl-2-(4-nitrophenoxy)propanoic acid. The latter has been investigated for its potential antidyslipidemic activity as a bioisostere of clofibric acid.[1] While sharing the nitrophenoxy scaffold, the absence of the second methyl group at the C2 position in this compound significantly alters its steric and electronic properties, and consequently, its potential biological and chemical reactivity. This guide will focus exclusively on the non-methylated title compound.

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and associated identifiers accurately.

-

IUPAC Name : this compound[2]

-

CAS Number : 13794-10-0[2]

-

Molecular Formula : C₉H₉NO₅[3]

-

Molecular Weight : 211.17 g/mol [3]

-

SMILES : CC(C(=O)O)OC1=CC=C(C=C1)[O-][3]

-

InChIKey : OYYFEDUOOFSUGM-UHFFFAOYSA-N[2]

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling, formulation, and experimental design. The data presented below is a consolidation from various chemical databases.

| Property | Value | Source |

| Molecular Weight | 211.17 g/mol | [3] |

| Appearance | Solid (predicted) | |

| Melting Point | 127.59 °C (predicted) | ChemChart[1] |

| Boiling Point | 324.41 - 352.88 °C (predicted) | ChemChart[1] |

| Water Solubility | 1505.82 - 3075.7 mg/L (predicted) | ChemChart[1] |

| LogP | 1.4467 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 4 | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved via a two-step process: a Williamson ether synthesis followed by ester hydrolysis. This approach is logical as it builds the core ether linkage first and then deprotects the carboxylic acid in the final step. A similar strategy has been successfully employed for the synthesis of the related compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid.[1]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

The following protocol is a robust, self-validating methodology adapted from established procedures for analogous compounds.[1]

Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)propanoate (Williamson Ether Synthesis)

-

Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-nitrophenol (1.0 eq), potassium carbonate (2.0 eq), and a suitable volume of anhydrous acetonitrile to ensure stirring.

-

Causality: Potassium carbonate is a mild base sufficient to deprotonate the acidic phenol, forming the nucleophilic phenoxide in situ. Acetonitrile is an excellent polar aprotic solvent for SN2 reactions, promoting the reaction rate without interfering.[4]

-

-

Addition of Alkyl Halide : To the stirring suspension, add ethyl 2-bromopropanoate (1.2-1.5 eq) dropwise at room temperature.

-

Causality: A primary or secondary alkyl halide is required for an efficient SN2 reaction. Using a tertiary halide would favor elimination.[5] A slight excess of the alkyl halide ensures the complete consumption of the valuable nitrophenol.

-

-

Reaction : Heat the mixture to reflux (approximately 82°C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After cooling to room temperature, pour the reaction mixture into cold water. The product, an ester, is typically an oil or solid that is insoluble in water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. This product can be purified further by column chromatography if necessary.

Step 2: Hydrolysis of Ethyl 2-(4-nitrophenoxy)propanoate to this compound

-

Saponification : Dissolve the crude ester from Step 1 in a mixture of solvents such as THF/Methanol/Water (e.g., in a 3:2:1 ratio). Add an excess of a strong base, such as lithium hydroxide or sodium hydroxide (e.g., 3-5 eq).[6]

-

Causality: Alkaline hydrolysis (saponification) is used because it is an irreversible reaction, driving the conversion to completion.[7] The mixed solvent system ensures the solubility of both the nonpolar ester and the ionic hydroxide.

-

-

Reaction : Stir the mixture at room temperature for 3-6 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

-

Acidification : Cool the reaction mixture in an ice bath and carefully add a 10% aqueous solution of hydrochloric acid until the pH is acidic (pH ~2). The desired carboxylic acid will precipitate out of the solution.

-

Causality: Acidification protonates the carboxylate salt formed during saponification, yielding the final neutral carboxylic acid, which is generally less soluble in water.[8]

-

-

Isolation and Purification : Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform) to yield pure this compound.[1]

Structural Elucidation via Spectroscopy

The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Below, we discuss the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[9]

Predicted ¹H NMR Spectrum:

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) | Acidic protons are highly deshielded and often appear as a broad singlet. |

| ~8.2 | Doublet | 2H | Aromatic (protons ortho to -NO₂) | The strong electron-withdrawing nitro group significantly deshields the ortho protons. |

| ~7.0 | Doublet | 2H | Aromatic (protons meta to -NO₂) | These protons are shielded relative to the ortho protons but deshielded by the phenoxy group. |

| ~4.8 | Quartet | 1H | Methine (-CH-) | This proton is split by the adjacent methyl group (3 protons) into a quartet. |

| ~1.6 | Doublet | 3H | Methyl (-CH₃) | These protons are split by the adjacent methine proton (1 proton) into a doublet. |

Note: A user-submitted ¹H-NMR spectrum for the isomeric 2-(4-nitrophenyl)propanoic acid shows signals at 1.6, 4.0, 7.5, 8.2, and 12.0 ppm, which aligns with the predicted regions for the different proton environments.[10]

Predicted ¹³C NMR Spectrum:

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |

| ~175 | Carboxylic Acid Carbonyl (C =O) |

| ~162 | Aromatic Carbon (C-OAr) |

| ~142 | Aromatic Carbon (C-NO₂) |

| ~126 | Aromatic Carbon (CH, ortho to -NO₂) |

| ~116 | Aromatic Carbon (CH, meta to -NO₂) |

| ~75 | Methine Carbon (-C H-) |

| ~18 | Methyl Carbon (-C H₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[9]

Key IR Absorption Bands:

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 1725 - 1700 (strong) | C=O stretch | Carboxylic Acid |

| 1550 - 1475 (strong) | N-O asymmetric stretch | Nitro Group |

| 1360 - 1290 (strong) | N-O symmetric stretch | Nitro Group |

| 1320 - 1210 | C-O stretch (acid) and C-O-C stretch (ether) | Carboxylic Acid/Ether |

The presence of a very broad band in the 3300-2500 cm⁻¹ region, coupled with a strong carbonyl absorption around 1710 cm⁻¹, is highly indicative of a carboxylic acid functional group, likely existing as a hydrogen-bonded dimer in the solid state.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺) : The electron impact (EI) mass spectrum should show a molecular ion peak at an m/z value of 211, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns : The fragmentation of the molecular ion is a key diagnostic tool.[14] Expected fragmentation pathways include:

-

Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 166.

-

Cleavage of the ether bond, which could lead to fragments corresponding to the nitrophenoxy radical (m/z 138) and the propanoic acid cation (m/z 73), or the nitrophenoxy cation (m/z 138) and the propanoic acid radical.

-

Loss of the nitro group (-NO₂), leading to a fragment at m/z 165.

-

Applications and Research Interest

The available literature on this compound is limited, and it is primarily available through chemical suppliers for research purposes.[3][15] Its structure suggests potential as:

-

A building block in organic synthesis : The carboxylic acid and nitro groups can be readily modified. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the nitro group can be reduced to an amine, providing a handle for further derivatization.

-

A scaffold in medicinal chemistry : Propanoic acid derivatives are a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). While no specific biological activity has been reported for this compound, its structural similarity to other pharmacologically active molecules may warrant investigation.

Further research is required to fully elucidate the potential applications and biological activity of this compound.

Safety and Handling

Based on related compounds, this compound should be handled with care in a well-ventilated area or chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a well-defined organic molecule with distinct structural and chemical features. This guide has provided a comprehensive framework for its understanding, from its fundamental properties and a robust synthesis protocol to a detailed analysis of its expected spectroscopic signature. While its direct applications are not yet widely documented, its structure presents it as a valuable intermediate for synthetic and medicinal chemistry research. The methodologies and data presented herein offer a solid foundation for scientists and researchers working with this compound.

References

- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-424.

-

Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. Available at: [Link]

-

Chemguide. (n.d.). Hydrolysing Esters. Retrieved January 4, 2026, from [Link]

-

Reddit. (2022). Williamson's ether synthesis. r/chemistry. Retrieved January 4, 2026, from [Link]

-

YouTube. (2023, February 12). Preparation of Carboxylic Acid| Hydrolysis of ester| Ethyl acetate. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved January 4, 2026, from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved January 4, 2026, from [Link]

-

abcr Gute Chemie. (n.d.). AB214549 | CAS 13794-10-0. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (n.d.). Ester hydrolysis. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved January 4, 2026, from [Link]

-

Wiley Science Solutions. (n.d.). This compound, tms derivative. SpectraBase. Retrieved January 4, 2026, from [Link]

- BenchChem. (2025). Spectroscopic Profile of 2-(4-hydroxyphenoxy)propanoic acid: A Technical Guide.

-

PubChem. (n.d.). 2-(4-Nitrophenyl)propionic acid. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 4, 2026, from [Link]

-

Chegg. (2019, July 31). Solved The "H-NMR spectrum of 2-(4-nitrophenylpropanoic acid... Retrieved January 4, 2026, from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved January 4, 2026, from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved January 4, 2026, from [Link]

-

Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 4, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Retrieved January 4, 2026, from [Link]

-

PrepChem.com. (2025, December 27). Synthesis of ethyl 2-(4-bromo-2,6-dimethyl-3-nitrophenoxy)propanoate. Retrieved January 4, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-nitrophenyl)propionate. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved January 4, 2026, from [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved January 4, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propanoic acid. Retrieved January 4, 2026, from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved January 4, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. Retrieved January 4, 2026, from [Link]

Sources

- 1. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H9NO5 | CID 3805139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. jk-sci.com [jk-sci.com]

- 5. byjus.com [byjus.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Solved The "H-NMR spectrum of 2-(4-nitrophenylpropanoic acid | Chegg.com [chegg.com]

- 11. acdlabs.com [acdlabs.com]

- 12. spectrabase.com [spectrabase.com]

- 13. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. scbt.com [scbt.com]

Spectroscopic Data for 2-(4-Nitrophenoxy)propanoic Acid: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(4-Nitrophenoxy)propanoic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document moves beyond a simple data repository to offer a detailed interpretation of the spectral features, grounded in the principles of spectroscopic analysis and the specific molecular structure of the compound. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction

This compound (CAS 13794-10-0) is a member of the phenoxypropanoic acid class of compounds, which are recognized for their diverse biological activities. The incorporation of a nitro group onto the phenyl ring significantly influences the molecule's electronic properties and, consequently, its interactions with biological targets. Accurate structural elucidation and characterization are paramount for understanding its chemical behavior and potential applications. Spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of this compound.

Molecular Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 13794-10-0 | [1] |

Molecular Structure Diagram

Sources

2-(4-Nitrophenoxy)propanoic acid mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(4-Nitrophenoxy)propanoic Acid

A Senior Application Scientist's Perspective on Navigating Uncharted Mechanistic Territory

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a molecule of interest at the intersection of several classes of biologically active compounds. Its structural backbone, a phenoxypropanoic acid, is shared by established therapeutic agents, while the presence of a nitro group introduces a layer of chemical reactivity and potential for unique biological interactions. This guide eschews a conventional review of established facts, as the direct mechanistic data for this specific compound is sparse. Instead, we present a strategic framework for its investigation, grounded in the established pharmacology of its structural analogs. We will dissect the molecule's constituent parts, infer plausible mechanisms of action, and provide detailed, field-tested experimental protocols to systematically test these hypotheses. This document is designed not as a static summary, but as a practical roadmap for researchers seeking to define the biological role of this compound.

Deconstructing the Molecule: A Foundation for Mechanistic Hypothesis

The logical starting point for elucidating the mechanism of action of a novel compound is a thorough analysis of its chemical structure. This compound can be viewed as a composite of three key functionalities: the propanoic acid moiety, the phenoxy linker, and the para-substituted nitro group. Each of these components is present in well-characterized classes of bioactive molecules, providing a rational basis for forming our initial hypotheses.

-

The Arylpropionic Acid Core: This structural motif is the hallmark of a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and fenoprofen.[1][2] The primary mechanism of these agents is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of pro-inflammatory prostaglandins.[1][3] Therefore, a highly plausible hypothesis is that this compound exerts anti-inflammatory effects through a similar mechanism.

-

The Phenoxy Linker and Fibrate Analogy: The broader phenoxypropanoic acid structure is reminiscent of the fibrate class of antidyslipidemic drugs, such as clofibrate. A structurally related compound, 2-methyl-2-(4-nitrophenoxy)propanoic acid, has been investigated for its potential antihyperlipidemic activity as a bioisostere of clofibric acid.[4] This suggests that our compound of interest may play a role in modulating lipid metabolism, potentially through interaction with peroxisome proliferator-activated receptors (PPARs), the primary targets of fibrates.

-

The Electrophilic Nitro Group: The nitroaromatic functionality is a known electrophile and is present in a variety of bioactive compounds. Nitro-fatty acids, for instance, are endogenous signaling molecules that exert anti-inflammatory and cytoprotective effects.[5][6] Their mechanism involves the covalent modification of proteins, a process termed nitro-alkylation, which can alter protein function.[5][7] This raises the intriguing possibility that this compound may act through covalent interactions with specific cellular protein targets.

Based on this structural deconstruction, we can formulate three primary, testable hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: Non-selective COX inhibition leading to anti-inflammatory effects.

-

Hypothesis 2: PPAR agonism leading to modulation of lipid metabolism.

-

Hypothesis 3: Covalent modification of cellular proteins leading to a unique pharmacological profile.

The following sections will provide detailed experimental protocols to investigate each of these hypotheses.

Experimental Workflows for Mechanistic Investigation

Investigating Anti-inflammatory Activity via COX Inhibition

The most direct way to test for NSAID-like activity is through in vitro cyclooxygenase inhibition assays.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2.

-

Methodology:

-

Enzyme Preparation: Utilize purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Incubation: Pre-incubate the enzymes with varying concentrations of the test compound in a Tris-HCl buffer at 37°C for a defined period (e.g., 15 minutes). Include a known non-selective NSAID (e.g., ibuprofen) and a COX-2 selective inhibitor (e.g., celecoxib) as positive controls.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Product Quantification: After a set reaction time, terminate the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 values for both COX-1 and COX-2.

-

Data Presentation: COX Inhibition Profile

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) |

| This compound | Experimental Value | Experimental Value | Calculated Value |

| Ibuprofen (Control) | Literature Value | Literature Value | Literature Value |

| Celecoxib (Control) | Literature Value | Literature Value | Literature Value |

Causality and Interpretation: The relative IC50 values for COX-1 and COX-2 will reveal whether the compound is a non-selective inhibitor or shows preference for one isoform. This is a critical determinant of its potential therapeutic efficacy and side-effect profile, as COX-1 is involved in physiological functions like gastric protection, while COX-2 is primarily induced during inflammation.[3]

Workflow Diagram: COX Inhibition Assay

Caption: Workflow for determining COX-1/COX-2 inhibition.

Assessing Antimicrobial Activity

The broad biological activity of phenoxyacetic acid derivatives warrants an investigation into the antimicrobial potential of this compound.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of pathogenic bacteria and fungi.

-

Methodology:

-

Microorganism Panel: Select a representative panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Compound Preparation: Prepare a stock solution of the test compound and perform a two-fold serial dilution in a 96-well microtiter plate containing appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI medium for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (media only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Data Presentation: Antimicrobial Susceptibility

| Microorganism | Type | MIC (µg/mL) |

| S. aureus | Gram-positive Bacteria | Experimental Value |

| E. coli | Gram-negative Bacteria | Experimental Value |

| C. albicans | Fungus | Experimental Value |

Causality and Interpretation: A low MIC value against a particular microorganism indicates potent antimicrobial activity. This would open a new avenue for the potential therapeutic application of this compound.

Probing for Nitro-group Mediated Protein Modification

The presence of the nitro group suggests the possibility of covalent modification of cellular proteins. A chemoproteomic approach can be employed to identify potential protein targets.

Experimental Protocol: Chemoproteomic Profiling of Cellular Targets

-

Objective: To identify proteins that are covalently modified by this compound in a cellular context. This protocol is adapted from methodologies used for identifying targets of other electrophilic molecules.[5][7]

-

Methodology:

-

Synthesis of a "Clickable" Probe: Synthesize an analog of this compound that incorporates a bio-orthogonal handle, such as an alkyne or azide group, for subsequent "click chemistry" ligation.

-

Cellular Treatment: Treat a relevant cell line (e.g., THP-1 macrophages for inflammation studies) with the clickable probe. Include a vehicle control.

-

Cell Lysis and "Click" Reaction: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., biotin) to the probe-modified proteins.

-

Enrichment of Modified Proteins: Use streptavidin-coated beads to enrich the biotin-tagged proteins.

-

On-Bead Digestion and Mass Spectrometry: Perform on-bead tryptic digestion of the enriched proteins and analyze the resulting peptides by LC-MS/MS.

-

Data Analysis: Identify the proteins that are significantly enriched in the probe-treated sample compared to the control.

-

Workflow Diagram: Chemoproteomic Target Identification

Caption: Workflow for identifying protein targets via chemoproteomics.

Causality and Interpretation: The identification of specific protein targets would provide strong evidence for a covalent mechanism of action. Bioinformatic analysis of the identified proteins can reveal enriched cellular pathways and biological processes that are modulated by the compound, offering deep mechanistic insights.[5][6] For example, if proteins involved in the NF-κB signaling pathway are identified, it would suggest a novel anti-inflammatory mechanism distinct from COX inhibition.

Integrated Mechanistic Hypothesis and Future Directions

The experimental workflows outlined above provide a systematic approach to investigating the primary hypotheses regarding the mechanism of action of this compound. It is conceivable that the compound exhibits a multi-faceted mechanism, potentially acting as a weak COX inhibitor while also modulating other pathways through protein adduction.

An Integrated View: A plausible integrated hypothesis is that this compound functions as a modest anti-inflammatory agent through partial COX inhibition, but its more significant biological effects are mediated by the covalent modification of specific cysteine or histidine residues on a limited set of cellular proteins, leading to the modulation of signaling pathways involved in inflammation and metabolism.

Future Research:

-

In Vivo Studies: If significant in vitro activity is observed, in vivo studies using animal models of inflammation (e.g., carrageenan-induced paw edema) or dyslipidemia would be the next logical step.[3]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the nitro group (e.g., replacing it with an amino or chloro group) would help to elucidate the role of this functionality in the compound's activity.

-

Target Validation: Once potential protein targets are identified through chemoproteomics, further experiments (e.g., enzymatic assays with the purified target protein, cellular thermal shift assays) would be required to validate these interactions and understand their functional consequences.

By following the structured, hypothesis-driven approach detailed in this guide, researchers can move from a position of limited knowledge to a comprehensive understanding of the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.

References

- Dahiya, R., et al. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.

-

Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]

-

Zhang, M., et al. (2021). Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. Redox Biology, 46, 102126. [Link]

-

Kumar, P., et al. (2020). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(4-Nitrophenyl)propionic acid. National Center for Biotechnology Information. [Link]

-

Zhang, M., et al. (2021). Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. bioRxiv. [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

-

Navarrete-Vázquez, G., et al. (2007). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(1), o91. [Link]

-

Zhang, M., et al. (2021). Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. PubMed Central. [Link]

-

Pereira, F., et al. (2025). Antibacterial Activity of Chalcone (2E)-3-({4-[(2E)-3-(4-Nitrophenyl) prop-2-enol] phenyl}carbamoyl) prop-2-enoic acid and Its Effect Against Staphylococcus aureus Carrying Efflux Pump and β-Lactamase. Current Microbiology, 82(12), 572. [Link]

-

Wan, Y., et al. (2009). Alterations of cytokines and MAPK signaling pathways are related to the immunotoxic effect of perfluorononanoic acid. Toxicological Sciences, 107(2), 438-447. [Link]

-

PubChem. (2S)-2-(4-chloro-2-nitrophenoxy)propanoic acid. National Center for Biotechnology Information. [Link]

-

El-Sayed, E.-S., et al. (2014). Impact of Propionic Acid on Liver Damage in Rats. Interdisciplinary Toxicology, 7(1), 27-32. [Link]

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoproteomic profiling reveals cellular targets of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemoproteomic profiling reveals cellular targets of nitro-fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. jetir.org [jetir.org]

The Biological Activity of 2-(4-Nitrophenoxy)propanoic Acid: A Technical Guide for Researchers

Introduction

2-(4-Nitrophenoxy)propanoic acid is a small molecule belonging to the class of aryloxyphenoxypropionic acids. Its structure, characterized by a propanoic acid moiety linked to a nitrophenyl group via an ether bond, suggests a range of potential biological activities. This technical guide provides an in-depth exploration of the known and potential biological effects of this compound, drawing on established knowledge of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of this molecule.

The core chemical structure of this compound is presented below:

Chemical Structure:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₉H₉NO₅[1]

-

Molecular Weight: 211.17 g/mol [1]

-

CAS Number: 13794-10-0[1]

Potential Biological Activities and Mechanisms of Action

Based on its structural features, this compound is predicted to exhibit several biological activities, primarily herbicidal and potentially therapeutic effects. The following sections delve into these possibilities, supported by evidence from related compounds.

Herbicidal Activity: A Primary Focus

The most prominent and well-documented biological activity of compounds with an aryloxyphenoxypropionate motif is their herbicidal action.[2] These compounds are a significant class of herbicides used to control grass weeds in broadleaf crops.[2]

Aryloxyphenoxypropionate (APP) herbicides function by inhibiting the activity of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[2] This inhibition disrupts the formation of cell membranes, ultimately leading to the death of the plant.[2]

The proposed mechanism of action for this compound as an ACCase inhibitor is illustrated below:

Caption: Proposed mechanism of herbicidal action via ACCase inhibition.

In addition to ACCase inhibition, phenoxy herbicides are known to act as synthetic auxins.[3] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth at high concentrations, ultimately causing plant death.[4][5] The structural resemblance of this compound to synthetic auxins like 2,4-D suggests it may also exhibit this mode of action.[4]

The general mechanism of synthetic auxin herbicides involves binding to auxin receptors, which triggers a cascade of events leading to altered gene expression and unregulated growth. This often results in characteristic symptoms such as leaf cupping, stem twisting, and overall plant malformation.[3]

References

An In-depth Technical Guide to the Solubility of 2-(4-Nitrophenoxy)propanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Nitrophenoxy)propanoic acid. In the absence of extensive publicly available experimental solubility data for this specific compound in a range of organic solvents, this guide focuses on a predictive and methodological approach. It details the physicochemical properties of the molecule, explores theoretical models for solubility prediction—notably Hansen Solubility Parameters—and provides detailed, field-proven experimental protocols for researchers to determine solubility in their own laboratories. This document is designed to empower researchers with the foundational knowledge and practical tools necessary to effectively work with this compound in various solvent systems, a critical aspect of drug development, formulation, and chemical synthesis.

Introduction: Understanding the Importance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a cornerstone of successful chemical and pharmaceutical development. It influences a multitude of critical parameters, including reaction kinetics, purification efficiency, formulation development, and ultimately, bioavailability. This compound, a molecule with potential applications in chemical synthesis and as a building block for more complex molecules, presents a unique set of solubility challenges and considerations due to its structural features: a carboxylic acid group, a nitroaromatic system, and an ether linkage.

This guide will navigate the theoretical underpinnings and practical methodologies for assessing the solubility of this compound, providing a robust framework for scientists and researchers.

Physicochemical Properties of this compound

A molecule's structure dictates its physical and chemical properties, which in turn govern its solubility. The key physicochemical parameters for this compound (CAS: 13794-10-0) are summarized below. It is crucial to distinguish this compound from the structurally similar 2-(4-Nitrophenyl)propionic acid (CAS: 19910-33-9), as their properties and solubility profiles will differ.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| Predicted Water Solubility | 3075.7 mg/L | [2] |

| Predicted LogP (XLogP3) | 1.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Predicted pKa | Not directly available; estimation required. |

The presence of a carboxylic acid group provides a site for hydrogen bonding and imparts acidic character, suggesting that pH will be a critical factor in aqueous solubility. The nitro group and the aromatic ring contribute to the molecule's polarity and potential for π-π stacking interactions. The ether linkage adds a degree of flexibility and polarity. The positive LogP value suggests a moderate lipophilicity.

Theoretical Framework for Solubility Prediction

In the absence of comprehensive experimental data, theoretical models provide a powerful tool for predicting solubility behavior.

The Principle of "Like Dissolves Like"

This fundamental principle posits that a solute will dissolve best in a solvent that has a similar polarity.[4] For this compound, its structure suggests a nuanced polarity. The carboxylic acid and nitro groups are polar, while the phenyl ring and the ethyl chain of the propanoic acid moiety are nonpolar. Therefore, it is expected to have limited solubility in highly nonpolar solvents like hexane and better solubility in polar solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters.[5] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be described by a point in a three-dimensional "Hansen space." The principle is that substances with closer HSP values are more likely to be miscible. The distance (Ra) between two substances in Hansen space is a measure of their affinity.

Predicting HSP for this compound:

Workflow for HSP-based Solvent Selection:

Caption: Workflow for predicting solvent compatibility using Hansen Solubility Parameters.

The Role of pKa in Solubility

For an ionizable compound like a carboxylic acid, the pH of the medium profoundly impacts its solubility, particularly in aqueous or protic solvents. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized (conjugate base) and non-ionized (acid) forms of the molecule.

-

At pH << pKa: The compound will be predominantly in its neutral, protonated form (R-COOH), which is less soluble in water.

-

At pH >> pKa: The compound will exist primarily in its ionized, deprotonated form (R-COO⁻), which is significantly more water-soluble due to the charge.

This pH-dependent solubility is a critical consideration in designing extraction and purification protocols.

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but experimental verification is essential for accurate solubility data. The "gold standard" for determining equilibrium solubility is the shake-flask method.[15][16][17]

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of this compound in a given organic solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired experimental value (e.g., 25 °C).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method (see Section 4.2).

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Diagram of the Shake-Flask Method:

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Analytical Quantification Methods

A reliable and validated analytical method is paramount for accurate solubility determination.

HPLC is a highly specific and sensitive method for quantifying aromatic carboxylic acids.[18][19][20]

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% phosphoric acid or formic acid) is commonly used. The acidic modifier ensures the carboxylic acid is in its protonated form for consistent retention.

-

Detection: UV detection is ideal due to the presence of the nitroaromatic chromophore. The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution.

-

Quantification: A calibration curve is constructed by plotting the peak area of known concentrations of this compound against their concentrations. The concentration of the unknown sample is then determined from this curve.

For a more rapid but potentially less specific measurement, UV-Vis spectrophotometry can be employed.[21][22][23]

-

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the analyte.

-

Procedure:

-

Determine the λmax of this compound in the solvent of interest. The nitroaromatic group will provide a strong UV absorbance.

-

Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to create a calibration curve.

-

Measure the absorbance of the diluted, filtered sample from the shake-flask experiment.

-

Calculate the concentration using the calibration curve.

-

Note: This method is susceptible to interference from any impurities that also absorb at the chosen wavelength.

Predicted and Inferred Solubility Profile

Based on the physicochemical properties and theoretical principles, the following solubility profile for this compound can be inferred:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid group. The polarity is a good match for the solute. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | Good polarity match. Can accept hydrogen bonds from the carboxylic acid. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Moderate polarity. The related compound, 2-(4-nitrophenyl)propionic acid, is soluble in chloroform.[8] |

| Aromatic | Toluene | Low to Moderate | Can engage in π-π stacking with the nitroaromatic ring, but the overall polarity mismatch with the carboxylic acid group may limit solubility. |

| Nonpolar | Hexane, Heptane | Very Low | Significant mismatch in polarity ("like dissolves like" principle). |

| Aqueous (Acidic) | Water (pH < predicted pKa) | Low | The molecule is in its less soluble, neutral form. |

| Aqueous (Basic) | Water (pH > predicted pKa) | High | The molecule is in its highly soluble, ionized carboxylate form. |

Conclusion and Recommendations

Researchers working with this compound are strongly encouraged to:

-

Predict Solubility: Utilize Hansen Solubility Parameters as a first-pass screening tool to identify promising solvents.

-

Predict pKa: Employ computational tools to estimate the pKa to understand and leverage pH-dependent solubility for separations and formulations.

-

Experimentally Determine Solubility: Use the shake-flask method coupled with a validated HPLC or UV-Vis quantification method to generate reliable, in-house solubility data in solvents relevant to their specific application.

By following the principles and protocols outlined in this guide, scientists and drug development professionals can effectively navigate the challenges associated with the solubility of this compound, leading to more efficient and successful research and development outcomes.

References

- HSPiP software as a powerful tool for optimization studies in chemical nanoengineering. (2025). Chemical and Process Engineering.

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

-

HSPiP - Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Hansen Solubility Parameters in Practice (HSPiP). (n.d.). Green Chemistry For Sustainability. Retrieved from [Link]

- Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 13436–13445.

- HSPiP - Solvent Optimiz

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

- NITRO COMPOUNDS. (2020, March 29).

- Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. (2025). Journal Name.

- HSPiP, Computational Modeling, and QbD-Assisted Optimized Method Validation of 5-Fluorouracil for Transdermal Products. (2023). ACS Omega.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Semantic Scholar.

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

- A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. (2004). Analytical and Bioanalytical Chemistry, 378(2), 536–543.

-

Solubility of Things. (n.d.). Nitrobenzene. Retrieved from [Link]

- Park, K. (n.d.). Hansen Solubility Parameters.

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

- MST.edu. (n.d.). Aromatic Nitro Compounds.

-

Scribd. (n.d.). Nitro Compounds: Types and Reactions. Retrieved from [Link]

-

ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]

- Townsend, B. (2025, July 24).

- ResearchGate. (n.d.). Nitro Compounds, Aromatic.

-